para-Cypermethrin

Overview

Description

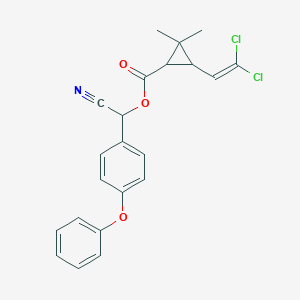

para-Cypermethrin is a synthetic organic compound with the molecular formula C22H19Cl2NO3 and a molecular weight of 416.3 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The major target site of para-Cypermethrin is the sodium channel of the nerve membrane . It can also interact with other targets, disrupting calcium homeostasis .

Mode of Action

This compound acts as a fast-acting neurotoxin in insects . It disrupts the sodium channel current, which regulates the polarization of the nerve cell membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

This compound affects various biochemical pathways. It can be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism . The degradation process involves several enzymes produced by bacteria, with carboxylesterase enzymes being the most efficient .

Pharmacokinetics (ADME Properties)

It is known that cypermethrin is deactivated in humans by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include mitochondrial dysfunction, autophagy impairment, and oxidative stress . It also alters the expression of iron transporter proteins leading to iron dyshomeostasis, which could contribute to dopaminergic neurotoxicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . The unrestricted utilization of this compound has sparked environmental concerns as it damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-Cypermethrin typically involves the reaction of 4-phenoxybenzyl cyanide with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

para-Cypermethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

para-Cypermethrin is primarily utilized in agriculture for pest control on various crops. It is effective against insects that threaten agricultural productivity, including:

- Cotton : The most significant application area, where it is used to control pests like aphids and boll weevils.

- Vegetables : Applied on crops such as broccoli and sweet corn to manage pest populations.

- Livestock : Used as an ectoparasiticide for cattle and other livestock to control external parasites.

The Environmental Protection Agency (EPA) reported that approximately 110,000 pounds of cypermethrin are applied annually in indoor pest control, while outdoor applications account for nearly 750,000 pounds .

Non-Agricultural Applications

In non-agricultural settings, this compound is employed in various commercial and residential pest control scenarios:

- Indoor Pest Control : Effective against ants, cockroaches, fleas, and other household pests. It can be applied by both professionals and residential users.

- Outdoor Structural Treatments : Used for perimeter pest control and turf management.

- Public Health : Utilized in mosquito control programs to reduce the risk of vector-borne diseases.

Environmental Impact

Research indicates that this compound poses risks to non-target organisms, particularly aquatic life. Studies have shown genotoxic effects on species such as Physalaemus gracilis, with significant mortality observed at concentrations as low as 20 μg L . The compound has also been linked to changes in microbial communities in soil and plant phyllospheres, affecting ecological balance .

Table 1: Environmental Effects of this compound

| Effect | Observed Concentration | Organism/Group Affected |

|---|---|---|

| Mortality | 20 μg L | Physalaemus gracilis |

| Bacterial Growth | Increased | Soil Microorganisms |

| Community Composition Shift | Noted | Pepper Plant Phyllosphere |

Toxicological Studies

Toxicological evaluations reveal that this compound can induce neurotoxicity and other adverse health effects in humans and animals. Symptoms of poisoning include respiratory failure, seizures, and gastrointestinal distress. Case studies have documented instances of severe poisoning following accidental or intentional ingestion .

Table 2: Clinical Outcomes of Cypermethrin Poisoning

| Symptom | Percentage of Cases |

|---|---|

| Respiratory Failure | 41.3% |

| Salivation | 42.5% |

| Acute Kidney Injury | 13.9% |

Case Studies

Several case studies highlight the implications of this compound use:

- A study reported a case of severe poisoning in a patient who ingested a concentrated solution intended for livestock treatment. The patient exhibited symptoms consistent with acute pesticide poisoning but recovered after supportive care .

- Another investigation demonstrated the compound's impact on human health through a review of clinical cases involving multiple pesticide exposures, showing significant morbidity associated with cypermethrin .

Comparison with Similar Compounds

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

4-Methoxyphenethylamine: A compound with applications in spectroscopy and chemical analysis.

Uniqueness

para-Cypermethrin is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of cyano, phenoxy, and cyclopropane groups makes it a versatile compound with diverse applications in various fields.

Biological Activity

Introduction

Para-Cypermethrin is a potent synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. Its efficacy against a broad spectrum of pests, along with its relatively low toxicity to mammals, makes it a popular choice. However, concerns regarding its biological activity, including its toxicological effects on non-target organisms and potential human health impacts, necessitate a detailed examination of its biological activity.

This compound primarily exerts its effects through the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes. This mechanism leads to prolonged depolarization of neurons, resulting in hyperexcitability and eventual paralysis of the target pest. The binding of this compound to VGSCs alters their gating characteristics, delaying the closure of these channels and causing sustained sodium influx, which is critical for action potential generation in nerves .

| Mechanism | Description |

|---|---|

| Voltage-Gated Sodium Channels | Prolonged opening leads to hyperexcitability and paralysis |

| GABA Receptor Antagonism | Decreased GABA levels contribute to neurotoxicity |

| Calcium Channel Modulation | Alters intracellular calcium levels affecting neurotransmission |

Acute Toxicity

Acute toxicity studies have demonstrated that this compound can induce a range of toxic effects in various organisms. In mammalian models, symptoms include tremors, salivation, and respiratory distress. For instance, a study reported that exposure to this compound resulted in significant increases in liver enzyme activities indicative of hepatotoxicity .

Chronic Exposure

Chronic exposure studies reveal that this compound can lead to long-term health effects. In rats subjected to prolonged exposure, significant oxidative stress markers were observed alongside alterations in cholinesterase activity, which is crucial for neurotransmitter regulation .

Case Study: Human Poisoning Incidents

Recent clinical studies have documented human poisoning incidents involving this compound. Symptoms included aspiration pneumonia, acute respiratory failure, and seizures. A notable finding was that patients exposed to mixtures containing chlorpyrifos and this compound exhibited higher rates of respiratory failure compared to those exposed to chlorpyrifos alone .

Table 2: Clinical Symptoms Reported in Human Poisoning Cases

| Symptom | Incidence (%) |

|---|---|

| Aspiration Pneumonia | 44.6 |

| Salivation | 42.5 |

| Acute Respiratory Failure | 41.3 |

| Acute Kidney Injury | 13.9 |

| Seizures | 7.5 |

Environmental Impact

This compound poses risks not only to human health but also to non-target species in the environment. Studies on amphibians like Physalaemus gracilis have shown high mortality rates at environmentally relevant concentrations. Micronucleus tests indicated genotoxic potential at lower concentrations (6-20 µg L−1), highlighting the compound's impact on genetic integrity .

Table 3: Toxicity Levels in Non-Target Species

| Species | LC50 (μg L−1) | Observed Effects |

|---|---|---|

| Physalaemus gracilis | 273.41 | High mortality; genotoxicity observed |

| Aquatic Invertebrates | Varies | Altered reproductive success |

Soil and Plant Interactions

Research indicates that this compound can stimulate microbial activity in soil, enhancing the growth of organotrophic bacteria and actinomycetes. However, it may also disrupt soil enzyme activities essential for nutrient cycling . For example, Zea mays grown in contaminated soil showed increased enzyme activities related to carbon and nitrogen cycling but displayed reduced effectiveness at certain enzyme levels when exposed to cypermethrin .

Properties

IUPAC Name |

[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALOHODGJDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997011 | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75567-47-4, 75567-48-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.